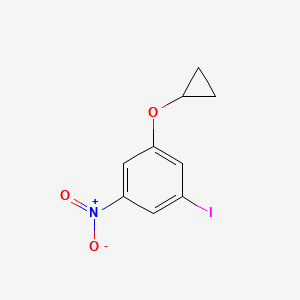
1-Cyclopropoxy-3-iodo-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-3-iodo-5-nitrobenzene is an organic compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-iodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine sources such as iodine monochloride for iodination. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Cyclopropoxy-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields aniline derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Scientific Research Applications
1-Cyclopropoxy-3-iodo-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-iodo-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. The cyclopropoxy group may influence the compound’s reactivity and stability by introducing steric effects . These interactions can affect various molecular pathways, making the compound useful in mechanistic studies and as a tool in chemical biology .
Comparison with Similar Compounds
1-Cyclopropoxy-3-iodo-5-nitrobenzene can be compared with other similar compounds such as:
1-Iodo-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-Cyclopropoxy-3-iodobenzene: Lacks the nitro group, which reduces its ability to participate in redox reactions.
1-Cyclopropoxy-4-nitrobenzene: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.
These comparisons highlight the unique combination of functional groups in this compound, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C9H8INO3 |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-iodo-5-nitrobenzene |
InChI |
InChI=1S/C9H8INO3/c10-6-3-7(11(12)13)5-9(4-6)14-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
QWESRXZJUSUUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















